molecular formula C7H4Na2O8S2 B7805181 Benzoic acid, 3,5-disulfo-, disodium salt CAS No. 83929-52-6

Benzoic acid, 3,5-disulfo-, disodium salt

Cat. No.: B7805181
CAS No.: 83929-52-6
M. Wt: 326.2 g/mol
InChI Key: NCBDBWXOBUXRIC-UHFFFAOYSA-L
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Description

Contextualization within Sulfonated Aromatic Chemistry

Aromatic sulfonation stands as one of the most significant reactions in industrial organic chemistry, a cornerstone of electrophilic aromatic substitution. This process involves the attachment of a sulfonic acid group (-SO₃H) to an aromatic ring, a reversible reaction that is fundamental to the synthesis of a vast array of compounds, including detergents, dyes, and pharmaceuticals. The sulfonation of benzene (B151609), for instance, is achieved by heating it with fuming sulfuric acid, a mixture of sulfuric acid and sulfur trioxide.

The introduction of sulfonic acid groups dramatically alters the properties of the parent aromatic compound. The strong electron-withdrawing nature of the sulfonate group can be utilized to direct further substitutions on the aromatic ring. Moreover, the high acidity of the sulfonic acid group and its ability to form salts, such as the disodium (B8443419) salt of 3,5-disulfobenzoic acid, renders the molecule highly water-soluble and suitable for a range of aqueous-phase applications.

The synthesis of "Benzoic acid, 3,5-disulfo-, disodium salt" is a direct exemplification of these principles. The starting material, benzoic acid, which is sparingly soluble in cold water, is transformed into a highly water-soluble derivative through disulfonation. This process typically involves reacting benzoic acid with a strong sulfonating agent, such as oleum, at elevated temperatures. The carboxyl group on the benzoic acid ring is a meta-director in electrophilic aromatic substitution, which leads to the sulfonic acid groups being introduced at the 3 and 5 positions.

Evolution of Research Interest in Sulfonated Benzoic Acid Derivatives

The scientific inquiry into sulfonated aromatic compounds has a rich history dating back to the 19th century. Early investigations were primarily driven by the burgeoning dye industry, where sulfonated derivatives of aromatic compounds were found to be excellent water-soluble dyes. The foundational work on aromatic sulfonation laid the groundwork for understanding the reactivity of these systems.

Historically, the preparation of related compounds, such as 3,5-dihydroxybenzoic acid, has been achieved through the alkaline fusion of the disulfonic acid obtained from the sulfonation of benzoic acid. This highlights the early recognition of sulfonated benzoic acids as key synthetic intermediates. The reversibility of the sulfonation reaction also proved to be a valuable tool in organic synthesis, allowing the sulfonic acid group to be used as a temporary blocking group to direct other substituents to specific positions on the aromatic ring before being removed.

In more recent decades, research interest in sulfonated benzoic acid derivatives has expanded significantly beyond their role as synthetic intermediates. The unique combination of a carboxylic acid and two sulfonic acid groups in "this compound" has made it an attractive building block in the fields of coordination chemistry and materials science. The ability of its carboxylate and sulfonate groups to coordinate with metal ions has led to the synthesis of a variety of metal-organic frameworks (MOFs) and coordination polymers with interesting structural motifs and potential applications in areas such as catalysis, gas storage, and separation.

Current Paradigms and Future Trajectories in Chemical Science

The contemporary research landscape sees "this compound" and its derivatives being explored for a multitude of advanced applications. The precise arrangement of its functional groups allows for the rational design of complex supramolecular architectures. In the realm of crystal engineering, it serves as a versatile ligand for the construction of novel coordination polymers with diverse topologies and functionalities. The sulfonate groups, with their ability to form strong hydrogen bonds and coordinate to metal centers, play a crucial role in directing the self-assembly of these structures.

Looking ahead, the future of sulfonated aromatic compounds, including "this compound," is intrinsically linked to the development of advanced materials with tailored properties. One of the most promising areas of research is in the development of proton exchange membranes (PEMs) for fuel cells. Sulfonated aromatic polymers are being investigated as potential alternatives to commercially available perfluorinated membranes due to their high thermal and chemical stability, as well as lower production costs. The sulfonic acid groups in these polymers provide the necessary proton conductivity for fuel cell operation.

Furthermore, the principles of supramolecular chemistry are being increasingly applied to design functional materials on the mesoscale. Sulfonated aromatic building blocks are key components in the self-assembly of nanostructured materials with potential applications in catalysis, sensing, and biomedical engineering. The ability to fine-tune the intermolecular interactions by modifying the structure of these building blocks opens up exciting possibilities for the creation of new materials with unprecedented properties.

Detailed Research Findings

While specific, in-depth research articles focusing solely on "this compound" are not abundant in readily available literature, its utility can be inferred from studies on analogous compounds. For instance, the related compound 4,5-dihydroxy-1,3-benzenedisulfonic acid disodium salt is utilized as a colorimetric reagent for the detection of various metal ions, including iron, manganese, and titanium. sigmaaldrich.com This suggests that "this compound" may also possess utility in analytical chemistry as a chelating agent or a component in sensor development.

In the field of coordination chemistry, studies on metal complexes with sulfonated monoazo dyes have demonstrated that the sulfonate group's position on the aryl ring can modulate the resulting supramolecular structure. This indicates that the specific 3,5-disulfo substitution pattern in our target compound would lead to predictable and controllable coordination networks.

The table below summarizes the key properties of "this compound" and a related, well-studied compound to highlight the influence of the functional groups.

PropertyThis compound4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt monohydrate
CAS Number 19089-55-5149-46-2
Molecular Formula C₇H₄Na₂O₈S₂C₆H₄Na₂O₈S₂·H₂O
Molecular Weight 326.21 g/mol 332.22 g/mol
Primary Functional Groups Carboxylic acid, Sulfonic acidHydroxyl, Sulfonic acid
Known Research Applications Ligand in coordination chemistry, Building block for materialsColorimetric reagent, Metal indicator

This comparative data underscores the versatility of sulfonated aromatic compounds and suggests that "this compound" holds significant potential for further exploration in various research domains.

Properties

IUPAC Name

disodium;5-carboxybenzene-1,3-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6O8S2.2Na/c8-7(9)4-1-5(16(10,11)12)3-6(2-4)17(13,14)15;;/h1-3H,(H,8,9)(H,10,11,12)(H,13,14,15);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBDBWXOBUXRIC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066454
Record name Benzoic acid, 3,5-disulfo-, disodium salt
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Molecular Weight

326.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19089-55-5, 83929-52-6
Record name Benzoic acid, 3,5-disulfo-, sodium salt (1:2)
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Record name Sodium dihydrogen 3,5-disulphonatobenzoate
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Record name Benzoic acid, 3,5-disulfo-, sodium salt (1:2)
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Record name Benzoic acid, 3,5-disulfo-, disodium salt
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Record name Disodium hydrogen 3,5-disulphonatobenzoate
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Record name Sodium dihydrogen 3,5-disulphonatobenzoate
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Synthetic Methodologies and Chemical Transformations

Pathways for the Synthesis of Benzoic Acid, 3,5-Disulfo-, Disodium (B8443419) Salt

The primary and most documented method for synthesizing 3,5-disulfobenzoic acid is through the direct sulfonation of benzoic acid.

The introduction of two sulfonic acid groups onto the benzoic acid ring at the meta positions requires aggressive reaction conditions due to the deactivating nature of the carboxylic acid group. The process typically involves heating benzoic acid with a strong sulfonating agent, such as fuming sulfuric acid (oleum). orgsyn.orggoogle.com

The reaction proceeds via electrophilic aromatic substitution. The carboxylic acid group is a meta-director, guiding the incoming sulfo groups to the 3 and 5 positions. The harsh conditions, specifically high temperatures, are necessary to overcome the deactivation of the ring and achieve disubstitution. A typical laboratory-scale procedure involves heating benzoic acid in fuming sulfuric acid for several hours at temperatures in the range of 240–250°C. orgsyn.org Following the sulfonation, the resulting 3,5-disulfobenzoic acid is typically isolated by pouring the reaction mixture into a large volume of ice and then neutralizing it. orgsyn.org To obtain the disodium salt, the acidic solution is neutralized with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate.

ParameterDetailsSource(s)
Starting Material Benzoic Acid orgsyn.org
Sulfonating Agent Fuming Sulfuric Acid (Oleum) orgsyn.orggoogle.com
Temperature 240–250°C orgsyn.org
Reaction Time ~5 hours orgsyn.org
Work-up Poured into ice, followed by neutralization orgsyn.org

This interactive table summarizes the typical conditions for the direct sulfonation of benzoic acid.

While direct sulfonation of benzoic acid is the most straightforward and commonly cited route, alternative multi-step pathways from different precursors are theoretically possible, though less documented in readily available literature. For instance, synthetic strategies used for other polysubstituted benzoic acids could be adapted. Such routes might involve:

Oxidation of a substituted toluene: A hypothetical route could start with 3,5-dinitrotoluene, followed by oxidation of the methyl group to a carboxylic acid, and subsequent conversion of the nitro groups to sulfonic acid groups. The synthesis of 3,5-dinitrobenzoic acid itself is well-established. orgsyn.org

Substitution on a di-halogenated precursor: Starting with a compound like 3,5-dibromobenzoic acid, a nucleophilic substitution reaction could potentially introduce sulfonate groups, although this is generally a difficult transformation.

However, the most prevalent and economically viable synthesis remains the direct sulfonation of benzoic acid. orgsyn.org

Derivatization Reactions Involving the Disulfobenzoate Moiety

The structure of Benzoic acid, 3,5-disulfo-, disodium salt offers three reactive sites for further chemical transformation: the carboxylic acid group, the two sulfonic acid groups, and the aromatic ring itself.

The carboxylic acid group can undergo a variety of common transformations to create a range of derivatives. These reactions are standard in organic synthesis.

Esterification: The carboxylate can be converted to its corresponding acid form and subsequently esterified. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid, typically under reflux. truman.edu Alternatively, derivatization reagents can be used to form esters for analytical purposes, such as gas chromatography. sigmaaldrich.com

Amide Formation: The carboxylic acid can be converted into an amide by first activating it, for example, by forming an acyl chloride, and then reacting it with an amine. This two-step process is standard for creating amide bonds from carboxylic acids. academie-sciences.fr

TransformationReagentsProduct TypeSource(s)
Esterification Alcohol (e.g., CH₃OH), Acid Catalyst (e.g., H₂SO₄)Ester truman.edusigmaaldrich.com
Amide Formation 1. Activating Agent (e.g., SOCl₂) 2. Amine (R-NH₂)Amide academie-sciences.fr

This interactive table outlines key derivatization reactions of the carboxylic acid group.

The two sulfonate groups are relatively stable but can be converted into more reactive functional groups, which serve as intermediates for other derivatives.

Conversion to Sulfonyl Chlorides: Aromatic sulfonic acids or their salts can be converted to sulfonyl chlorides by reacting them with reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). This would transform the 3,5-disulfobenzoate into 3,5-bis(chlorosulfonyl)benzoyl chloride.

Synthesis of Sulfonamides: The resulting sulfonyl chlorides are valuable intermediates. They can readily react with primary or secondary amines to form the corresponding sulfonamides.

Synthesis of Sulfonate Esters: Sulfonyl chlorides can also react with alcohols to yield sulfonate esters.

These transformations are general for aromatic sulfonic acids and provide a pathway to a wide array of derivatives, although specific examples starting from 3,5-disulfobenzoic acid are not extensively detailed in the surveyed literature.

Further functionalization of the aromatic ring of this compound via electrophilic aromatic substitution is exceptionally challenging. The benzene (B151609) ring is substituted with three strongly electron-withdrawing groups: one carboxylic acid and two sulfonic acid groups. These groups are powerfully deactivating, making the aromatic ring much less nucleophilic and thus significantly less reactive towards electrophiles. Any further substitution, such as nitration or halogenation, would require extremely harsh conditions and would likely result in very low yields, if any. Consequently, derivatization reactions targeting the aromatic ring of this compound are not commonly reported.

Mechanistic Investigations of Reaction Kinetics and Selectivity

The study of reaction kinetics and selectivity is crucial for optimizing the synthesis of disodium 3,5-disulfobenzoate. Research in this area provides insights into the underlying mechanisms of the sulfonation reaction, enabling control over reaction rates and the distribution of products.

Investigations into related compounds, such as the proton-transfer reactions in the 3,5-dinitrohydroxybenzoic acid/ammonia system, highlight the influence of various factors on reaction kinetics. scilit.com For instance, the presence of salts can significantly affect the rates of these reactions. scilit.com While not directly studying disodium 3,5-disulfobenzoate, these studies on analogous structures provide a framework for understanding the kinetic and thermodynamic parameters that govern the reactions of substituted benzoic acids. The principles of transition state theory and the influence of intramolecular hydrogen bonding on reactivity, as explored in other substituted benzoic acid systems, are also relevant to understanding the sulfonation of benzoic acid. scilit.com

Sustainable and Green Chemistry Approaches in its Production

The development of sustainable and green chemistry approaches for the production of disodium 3,5-disulfobenzoate is an area of growing interest. Traditional sulfonation methods often involve the use of harsh reagents like fuming sulfuric acid, which can lead to the formation of significant amounts of waste and byproducts. Green chemistry principles aim to mitigate these issues by focusing on the use of less hazardous reagents, milder reaction conditions, and improved atom economy.

Current research in green chemistry is exploring alternative sulfonating agents and catalytic systems to reduce the environmental impact of the production process. While specific studies on the green synthesis of disodium 3,5-disulfobenzoate are not widely documented in the provided search results, the general trends in green sulfonation can be applied. These include the use of solid acid catalysts, ionic liquids as recyclable reaction media, and solvent-free reaction conditions. The goal is to develop a process that is not only environmentally benign but also economically viable.

Advanced Analytical Characterization in Chemical Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to confirming the molecular architecture of the title compound.

NMR spectroscopy provides detailed information about the atomic arrangement in the molecule. For "Benzoic acid, 3,5-disulfo-, disodium (B8443419) salt," which is highly soluble in water, deuterium (B1214612) oxide (D₂O) is an appropriate solvent for solution-state NMR.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and highly characteristic due to the molecule's symmetry. The two sulfonate groups and the carboxylate group are strong electron-withdrawing groups, which significantly influence the chemical shifts of the aromatic protons, moving them downfield. Based on data from analogous 3,5-disubstituted benzoic acid derivatives, the following signals are predicted. researchgate.netchemicalbook.com The proton at the C4 position, flanked by two sulfonate groups, would appear as a triplet. The two equivalent protons at the C2 and C6 positions would appear as a doublet. The integration of these signals would confirm a 1:2 ratio.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, showing four distinct signals for the aromatic carbons due to symmetry (C1, C2/C6, C3/C5, C4) and one for the carboxylate carbon. The carbons attached to the electron-withdrawing sulfonate (C3/C5) and carboxylate (C1) groups would be significantly shifted.

Solid-State NMR: As the compound is a salt and exists as a solid powder, solid-state NMR (ssNMR) can be employed to analyze its structure in its native state without dissolution. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be necessary to obtain high-resolution spectra of the ¹³C nucleus, providing insights into the crystalline packing and conformation of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in D₂O
NucleusPositionPredicted Chemical Shift (ppm)Splitting PatternIntegration
¹HH-2, H-6~8.5 - 8.8Doublet (d)2H
¹HH-4~8.9 - 9.2Triplet (t)1H
¹³CC=O~170 - 175Singlet-
¹³CC-1~135 - 140Singlet-
¹³CC-3, C-5~145 - 150Singlet-
¹³CC-2, C-6~125 - 130Singlet-
¹³CC-4~130 - 135Singlet-

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups within a molecule. For Benzoic acid, 3,5-disulfo-, disodium salt, the spectra are dominated by vibrations of the sulfonate, carboxylate, and substituted benzene (B151609) ring moieties. A key distinguishing feature from its parent, benzoic acid, is the absence of the very broad O-H stretching vibration (typically 2500-3300 cm⁻¹) characteristic of a hydrogen-bonded carboxylic acid dimer. nih.govresearchgate.net

The spectrum instead shows strong absorptions corresponding to the sulfonate and carboxylate groups.

Sulfonate Group (SO₃⁻): This group gives rise to very strong and characteristic absorption bands. The asymmetric stretching vibrations (ν_as(S=O)) typically appear in the 1260-1150 cm⁻¹ region, while the symmetric stretching vibrations (ν_s(S=O)) are found around 1070-1030 cm⁻¹.

Carboxylate Group (COO⁻): The deprotonated carboxyl group also shows two distinct, strong bands: an asymmetric stretching vibration (ν_as(COO⁻)) near 1610-1550 cm⁻¹ and a symmetric stretching vibration (ν_s(COO⁻)) in the 1440-1360 cm⁻¹ range.

Aromatic Ring: The spectrum also contains absorptions for the aromatic C-H stretching above 3000 cm⁻¹ and various C=C stretching vibrations within the ring between 1600-1450 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretching3100 - 3000Medium-Weak
Carboxylate (COO⁻)Asymmetric Stretching1610 - 1550Strong
Aromatic C=CRing Stretching1600 - 1450Medium-Variable
Carboxylate (COO⁻)Symmetric Stretching1440 - 1360Strong
Sulfonate (S=O)Asymmetric Stretching1260 - 1150Very Strong
Sulfonate (S=O)Symmetric Stretching1070 - 1030Strong

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The molecular formula for the free acid (3,5-disulfobenzoic acid) is C₇H₆O₈S₂, corresponding to a molecular weight of approximately 282.25 g/mol . epa.gov The disodium salt has the formula C₇H₄Na₂O₈S₂ and a molecular weight of approximately 326.21 g/mol .

Due to its ionic and non-volatile nature, electrospray ionization (ESI) is the most suitable technique, typically performed in the negative ion mode.

Parent Ion Detection: In the negative ion mode, one would expect to observe the singly charged anion of the free acid at an m/z corresponding to [M-H]⁻ or, for the disodium salt, ions such as [M-Na]⁻ and [M-2Na+H]⁻.

Fragmentation Analysis: Tandem MS (MS/MS) experiments would reveal characteristic fragmentation pathways. Common fragmentation for aromatic sulfonic acids involves the loss of sulfur trioxide (SO₃, 80 Da). Therefore, a primary fragmentation would be the loss of one or two SO₃ units from the parent ion. Subsequent loss of carbon dioxide (CO₂, 44 Da) from the carboxylate group is also a probable fragmentation step.

Chromatographic Methods for Purity Assessment and Separation Science

Chromatographic techniques are essential for separating the compound from impurities and for quantitative analysis.

HPLC is the premier technique for the analysis and purity determination of this compound. Given the polar and ionic nature of the compound, a reverse-phase HPLC method is highly effective. sielc.com

A validated method for the free acid form, 3,5-disulfobenzoic acid, has been developed using a reverse-phase approach. sielc.com This method is directly applicable to the disodium salt. The analysis is performed using a C18 or a specialized polar-modified column (like Newcrom R1) with a mobile phase consisting of an organic modifier (typically acetonitrile), water, and an acid modifier like phosphoric acid or formic acid. sielc.com The use of formic acid makes the mobile phase compatible with mass spectrometry detection (LC-MS). sielc.com Detection is typically achieved using a UV detector, as the benzene ring provides a strong chromophore. Method validation would involve assessing parameters such as specificity, linearity, range, precision (repeatability and intermediate precision), accuracy, and robustness to ensure the method is reliable for its intended purpose. ekb.eg

Table 3: Exemplary HPLC Method Parameters
ParameterSpecification
TechniqueReverse-Phase HPLC
ColumnNewcrom R1 or standard C18, 5 µm, 4.6 x 150 mm
Mobile PhaseGradient or isocratic mixture of Water and Acetonitrile with 0.1% Phosphoric Acid or Formic Acid
Flow Rate1.0 mL/min
DetectionUV at ~210 nm or ~254 nm
Column TemperatureAmbient or controlled (e.g., 30 °C)

Direct analysis of this compound by gas chromatography is not feasible. The compound is a salt with multiple highly polar functional groups (carboxylate and two sulfonates), making it non-volatile and thermally labile. Attempting to inject it into a hot GC inlet would lead to decomposition rather than volatilization.

To enable GC analysis, a chemical derivatization step is mandatory. This process converts the non-volatile analyte into a volatile and thermally stable derivative.

Derivatization Strategy: A common strategy involves esterification. The carboxylate and sulfonate groups must be converted to their corresponding esters (e.g., methyl or ethyl esters) or silyl (B83357) esters. Reagents like diazomethane (B1218177) or methanol (B129727) with an acid catalyst (e.g., BF₃) could be used for esterification, while silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) could form trimethylsilyl (B98337) (TMS) esters. This would cap the polar groups, reduce hydrogen bonding potential, and significantly increase the volatility of the analyte.

Alternative Techniques: An alternative approach for analyzing such non-volatile sulfonated compounds is pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS). In this technique, the sample is rapidly heated to a high temperature (pyrolyzed), and the resulting smaller, volatile fragments are separated by GC and identified by MS. nih.gov This provides a fingerprint of the original molecule, often involving fragments from desulfonation and decarboxylation.

X-ray Crystallography for Solid-State Structural Determination

For a compound like "this compound," a successful X-ray crystallography study would provide definitive information on its solid-state structure. This would include the geometry of the benzoate (B1203000) ring, the conformation of the sulfonate groups, and the coordination environment of the disodium cations. Such data is crucial for understanding the compound's physical and chemical properties.

A comprehensive search for a crystal structure of "this compound" in crystallographic databases did not yield any specific results. Therefore, no data table on its crystallographic parameters can be presented.

Electrochemical Characterization Techniques

Electrochemical characterization techniques are employed to study the redox properties of a chemical compound, that is, its ability to gain or lose electrons. These methods involve measuring the current and/or potential of an electrochemical cell containing the compound of interest under various conditions. Techniques such as cyclic voltammetry, linear sweep voltammetry, and chronoamperometry can provide valuable insights into the electrochemical behavior of a substance.

The electrochemical characterization of "this compound" would reveal information about its oxidation and reduction potentials, the stability of the resulting species, and the kinetics of the electron transfer processes. The presence of the aromatic ring and the electron-withdrawing sulfonate groups would influence its electrochemical properties.

Despite a thorough search of the scientific literature, no specific studies on the electrochemical characterization of "this compound" were found. Consequently, no data on its electrochemical behavior can be provided.

Role in Materials Science and Polymer Chemistry

Incorporation into Polymer Architectures

The compound can be integrated into polymeric structures either as a fundamental building block (monomer) that defines the polymer backbone or as a functional group attached to a pre-existing polymer chain.

Benzoic acid, 3,5-disulfo-, disodium (B8443419) salt, or its acid form, serves as a multifunctional linker in the synthesis of coordination polymers, specifically Metal-Organic Frameworks (MOFs). In this capacity, the carboxylate and sulfonate groups act as coordinating sites that bind to metal ions or clusters, forming a repeating network structure.

Research has demonstrated the use of 3,5-disulfobenzoic acid (3,5-DSB) as an organic linker in the synthesis of novel MOFs with various metals. For example, scandium-based MOFs have been synthesized using this linker, resulting in complex structures where the sulfonate and carboxylate groups coordinate with the metal centers. acs.org One such stable framework, denoted as (O₂H₃)Sc-MOF, incorporates the 3,5-disulfobenzoate ligand and exhibits potential for applications in heterogeneous catalysis. acs.org Similarly, the linker has been used in the formation of bismuth-based MOFs, which are explored for their catalytic activity and potential in degrading organic dyes. researchgate.netresearchgate.net The presence of the sulfonate groups in the MOF structure can enhance stability and introduce specific functionalities, such as Lewis acid catalytic sites. researchgate.netresearchgate.net

Table 1: Examples of Metal-Organic Frameworks (MOFs) using 3,5-Disulfobenzoic Acid as a Linker

MOF Name/Type Metal Ion Role of 3,5-Disulfobenzoate Investigated Application Reference
(O₂H₃)Sc-MOF Scandium (Sc) Organic Linker Heterogeneous Catalysis (Cyanosilylation) acs.org
BiPF-4 Bismuth (Bi) Organic Linker Heterogeneous Catalysis (Strecker Reaction) researchgate.netresearchgate.net

The compound can be used to chemically modify existing polymers, thereby altering their surface properties. A notable application is in the functionalization of biopolymers, such as proteins. A patented method describes the covalent modification of biotin-binding proteins like streptavidin with 3,5-disulfobenzoyl moieties. google.com

Table 2: Research Findings on Polymer Functionalization

Polymer/Protein Modifying Agent Reaction Purpose of Functionalization Reference
Streptavidin N-hydroxysuccinimide ester of 3,5-disulfobenzoic acid Reaction with primary amino groups To introduce negatively charged sulfonate moieties, increasing the protein's negative charge for controlled immobilization. google.com

Applications in Organic Electronic Materials Research

While sulfonated aromatic compounds are generally of interest in organic electronics for their ability to act as dopants or to improve the solubility and film-forming properties of conjugated polymers, specific research detailing the use of Benzoic acid, 3,5-disulfo-, disodium salt in this field is not prominent. Its high ionic character could potentially be leveraged to modify electrode work functions or to act as a charge-injection layer, but dedicated studies employing this specific molecule in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) are not widely documented in current literature.

Research in Rechargeable Battery Materials

In the field of advanced energy storage, particularly lithium-sulfur and sodium-ion batteries, sulfonate groups have been shown to play a crucial functional role. Although research may not specifically name this compound, studies on analogous sulfonated materials provide a strong basis for its potential application.

Research on lithium-sulfur (Li-S) batteries has demonstrated that incorporating sulfonate groups into battery components, such as the separator or an interlayer, can significantly enhance performance. A study on sulfonated reduced graphene oxide (SRGO) as an interlayer showed that the electronegative sulfonic groups effectively anchor lithium polysulfides, which are intermediate species that cause capacity fade. scribd.com This anchoring effect, based on a Lewis acid-base interaction between the sulfonate groups and lithium ions, mitigates the "shuttle effect," leading to higher reversible capacity and better cycling stability. scribd.com

Given that this compound possesses a high density of sulfonate groups on a stable aromatic ring, it represents a candidate molecule for use as an electrolyte additive or for creating functional coatings on battery separators. Its role would be to immobilize polysulfides and potentially improve ion transport within the electrolyte. Aromatic sulfonic acids are noted for their potential use as electrolytes due to their high ionic conductivity. google.com

Development of Functional Dyes and Pigments (from a chemical design perspective)

Aromatic sulfonic acids are fundamental intermediates in the synthesis of many synthetic dyes. researchgate.net The primary role of the sulfonate groups (–SO₃H) or their sodium salts (–SO₃Na) is to impart water solubility to large, often hydrophobic, chromophore structures. A patent related to diazotype printing mentions 3,5-disulfobenzoic acid in the context of light-sensitive diazonium salts, which are precursors to azo dyes. google.com

From a chemical design perspective, this compound serves as a functional building block for constructing water-soluble colorants. In the synthesis of an azo dye, for example, an aromatic amine is converted into a diazonium salt and then reacted with a coupling component. A molecule like 3,5-disulfobenzoic acid could, in principle, be incorporated into either of these precursor molecules.

The key design principle is the strategic placement of the highly polar sulfonate groups. By incorporating this moiety, a dye designer can ensure that the final, large dye molecule remains soluble in aqueous media, which is critical for applications such as textile dyeing, inks, and food colorants. The two sulfonate groups on this particular compound offer a powerful solubilizing effect, making it a valuable synthon for creating dyes that must perform in water-based systems.

Photophysical Studies of Derived Compounds

The investigation into the photophysical properties of compounds derived from "this compound" primarily centers on their utility as ligands in the formation of coordination complexes, particularly with lanthanide and d-block metal ions. The sulfonate groups of the parent compound can be chemically modified or replaced to create a variety of ligands whose coordination to metal centers can result in materials with interesting luminescent and electronic properties. Research in this area explores how the structural and electronic characteristics of these derived ligands influence the photophysical behavior of the resulting metal complexes.

Studies have focused on derivatives of the closely related 3,5-dihydroxybenzoic acid, where the hydroxyl groups can be substituted to form ether linkages. These modified ligands have been shown to act as efficient "antenna" ligands for sensitizing the luminescence of lanthanide ions such as Europium(III) and Terbium(III). The organic ligand absorbs ultraviolet (UV) light and transfers the absorbed energy to the central lanthanide ion, which then emits light at its characteristic wavelengths.

The photophysical properties of these derived compounds are often studied in both solution and the solid state. In solution, the solvent can play a significant role in the coordination environment of the metal ion and, consequently, on the luminescence properties. In the solid state, the packing of the molecules and intermolecular interactions can also influence the photophysical behavior.

Furthermore, the incorporation of these luminescent complexes into polymer matrices, such as poly(methyl methacrylate) (PMMA), has been explored. This can lead to the development of novel photoluminescent materials with potential applications in areas like organic light-emitting diodes (OLEDs) and sensors. The photostability and thermal stability of these materials are also important aspects of their characterization.

Interactive Data Table: Photophysical Properties of a Representative Terbium(III) Complex Derived from a 3,5-disubstituted Benzoic Acid Ligand

ParameterValue
Emission ColorGreen
Overall Quantum Yield (Φ_overall)60%
Excited State Lifetime (τ)1.16 ms
Excitation Wavelength Range280-340 nm

Coordination Chemistry and Supramolecular Assemblies

Ligand Design and Metal Complex Formation

The presence of both a carboxylate group and two sulfonate groups on the aromatic ring of Benzoic acid, 3,5-disulfo-, disodium (B8443419) salt, makes it an excellent ligand for coordinating with a variety of metal ions. The design of ligands is a critical aspect of coordination chemistry, as the nature of the ligand dictates the structure and properties of the resulting metal complex.

Functional Group Common Binding Modes Role in Complex Formation
CarboxylateMonodentate, Bidentate (chelating and bridging)Primary coordination site, often dictates the initial structure of the metal complex. Can lead to the formation of dimers or polymers.
SulfonateMonodentate, BridgingSecondary coordination site, can increase the dimensionality of the structure and contribute to the overall stability. Often involved in hydrogen bonding.

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The predictable geometry and functionality of ligands like Benzoic acid, 3,5-disulfo-, disodium salt, make them ideal candidates for the synthesis of MOFs. vulcanchem.commdpi.com

The synthesis of MOFs typically involves solvothermal or hydrothermal methods, where the metal salt and the organic linker are dissolved in a solvent and heated in a sealed container. mdpi.comnih.gov The resulting crystalline material can then be characterized using a variety of techniques to determine its structure and properties.

Common Characterization Techniques for MOFs:

Powder X-ray Diffraction (PXRD): Used to confirm the crystal structure and phase purity of the synthesized MOF. mdpi.com

Scanning Electron Microscopy (SEM): Provides information about the morphology and particle size of the MOF crystals. mdpi.com

Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the functional groups present in the MOF and to confirm the coordination of the ligand to the metal center. mdpi.com

Thermogravimetric Analysis (TGA): Determines the thermal stability of the MOF and can provide information about the solvent molecules present within the pores. mdpi.com

Brunauer–Emmett–Teller (BET) Analysis: Measures the surface area and pore size distribution of the porous material. mdpi.com

The use of this compound, as a linker can lead to MOFs with interesting properties, such as high porosity and thermal stability, making them suitable for applications in gas storage, separation, and catalysis. vulcanchem.commdpi.com

Supramolecular Chemistry and Non-Covalent Interactions

Beyond the strong coordinate bonds that form metal complexes, the self-assembly of this compound, is also governed by a host of weaker, non-covalent interactions. These interactions are the cornerstone of supramolecular chemistry, which focuses on the organization of molecules into larger, functional systems. nih.gov

Hydrogen bonds play a crucial role in directing the self-assembly of these molecules. The carboxylate and sulfonate groups are excellent hydrogen bond acceptors, while the aromatic ring can also participate in weaker C-H···O interactions. nih.govresearchgate.net These hydrogen bonds can link molecules into chains, sheets, or more complex three-dimensional networks. nih.gov

The self-assembly of this compound, can occur both in solution and in the solid state. In solution, the interplay of non-covalent interactions can lead to the formation of discrete supramolecular aggregates. harvard.edu The size and stability of these aggregates are dependent on factors such as solvent polarity and concentration.

Environmental Chemistry and Fate Studies

Environmental Behavior and Transport Mechanisms

The movement and ultimate fate of Benzoic acid, 3,5-disulfo-, disodium (B8443419) salt in the environment are governed by several physical and chemical processes.

The interaction of Benzoic acid, 3,5-disulfo-, disodium salt with soils and sediments is a key factor in its environmental mobility. Due to its high water solubility and the presence of two sulfonate groups and a carboxylate group, the compound is highly polar. This polarity generally leads to weak adsorption on most soil types, particularly those with low organic matter content. The disodium salt readily dissociates in water, and the resulting anionic species are repelled by the typically negatively charged surfaces of clay minerals and organic matter in soil.

Once in an aquatic system, this compound can undergo various transformation processes.

Hydrolysis: The sulfonate and carboxylate groups are generally stable to hydrolysis under normal environmental conditions (pH 5-9). Therefore, hydrolysis is not considered a significant degradation pathway for this compound.

Photolysis: Aromatic compounds can undergo photolysis when exposed to sunlight. While specific data on the photolysis of this compound is limited, related studies on sulfonated aromatic compounds suggest that direct photolysis in water is likely to be a slow process. Indirect photolysis, mediated by other substances in the water such as nitrate (B79036) or dissolved organic matter, could potentially contribute to its degradation.

Biodegradation: The biodegradation of sulfonated aromatic compounds can be challenging for microorganisms due to the stability of the carbon-sulfur bond. However, some specialized microorganisms have been shown to degrade such compounds. The rate and extent of biodegradation of this compound in aquatic environments would depend on the presence of adapted microbial populations and other environmental factors like temperature, oxygen levels, and nutrient availability.

Application as a Tracer in Hydrogeological Studies

The properties that limit the adsorption of this compound make it a suitable candidate for use as a tracer in hydrogeological studies. An ideal tracer should move with the water without interacting with the porous media it flows through. The high solubility and low adsorption characteristics of this compound mean that it is likely to mimic the movement of water in subsurface environments.

Tracer studies involve injecting a substance into an aquifer and monitoring its appearance at downstream locations. This allows hydrogeologists to determine groundwater flow paths, velocities, and the dispersion of solutes. The use of multiple tracers with different properties can provide more comprehensive information about the subsurface. While specific documented large-scale applications of this compound as a primary hydrogeological tracer are not widely reported in publicly available literature, its chemical properties are analogous to other commonly used anionic tracers.

Theoretical and Computational Chemistry

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in analyzing the electronic structure of aromatic compounds. For a molecule like Benzoic acid, 3,5-disulfo-, disodium (B8443419) salt, these calculations can predict the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

Research on benzoic acid and its derivatives consistently shows that the carboxyl group is a significant electron-withdrawing group, which influences the aromatic ring's reactivity. researchgate.netniscpr.res.in The addition of two sulfonate groups at the 3 and 5 positions would further withdraw electron density from the benzene (B151609) ring, a phenomenon that can be quantified through computational models. The sulfonate groups (-SO₃⁻) are strongly electron-withdrawing and would significantly lower the energy of the LUMO, making the aromatic ring more susceptible to nucleophilic attack compared to unsubstituted benzoic acid.

The MEP would likely show regions of high negative potential around the oxygen atoms of the carboxyl and sulfonate groups, indicating the sites most prone to electrophilic attack and interaction with the sodium counter-ions. Conversely, the hydrogen atoms on the aromatic ring would exhibit a positive potential.

Illustrative Data on a Related Compound (Benzoic Acid):

Computational MethodBasis SetHOMO Energy (eV)LUMO Energy (eV)Dipole Moment (Debye)
DFT (B3LYP)6-311++G(d,p)-7.5-1.22.1
Hartree-Fock6-31G(d)-8.90.52.3

This table presents theoretical data for the parent molecule, benzoic acid, to illustrate the types of parameters obtained from quantum chemical calculations. The values for Benzoic acid, 3,5-disulfo-, disodium salt would be significantly different due to the presence of the sulfonate groups.

Molecular Dynamics Simulations of Interactions and Self-Assembly

Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of molecules in solution, including their interactions with solvent molecules and their potential for self-assembly. For this compound, MD simulations in an aqueous environment would be particularly insightful.

Studies on related alkyl benzene sulfonates have demonstrated that the sulfonate group is strongly hydrated. acs.org Similarly, the two sulfonate groups and the carboxyl group of the target molecule would be expected to form strong hydrogen bonds with surrounding water molecules. The sodium ions would likely exist as hydrated ions, closely associated with the negatively charged sulfonate and carboxylate groups.

The amphiphilic nature of this molecule, with a hydrophilic periphery of charged groups and a more hydrophobic aromatic core, suggests the possibility of self-assembly in solution, particularly at higher concentrations. MD simulations can reveal the formation of micelles or other aggregates, driven by hydrophobic interactions between the benzene rings and electrostatic interactions between the charged groups and counter-ions. pku.edu.cnacs.org Research on other aromatic peptide amphiphiles has shown that aromatic-aromatic interactions, such as π-π stacking, can be a significant driving force for self-assembly. rsc.orgacs.orgnih.govnih.gov

Key Interaction Parameters from MD Simulations of Analogous Systems:

SystemForce FieldKey InteractionObservation
Sodium Dodecyl Benzene Sulfonate in WaterGROMOSSulfonate-WaterStrong hydration shell around the sulfonate headgroup.
Benzoic Acid Dimers in Apolar SolventsGAFFCarboxyl-CarboxylFormation of stable hydrogen-bonded dimers. ucl.ac.uk
Aromatic SulfonamidesAMBERAromatic-Aromaticπ-π stacking interactions influencing aggregation.

This table provides examples of interaction studies on related molecules to highlight the insights that can be gained from MD simulations.

Prediction of Spectroscopic Properties and Reaction Mechanisms

Computational methods are adept at predicting various spectroscopic properties, including vibrational (infrared and Raman) and electronic (UV-Visible) spectra. For this compound, DFT calculations can be used to predict the vibrational frequencies corresponding to the stretching and bending modes of its functional groups.

Based on studies of substituted benzoic acids, the characteristic vibrational frequencies can be assigned. ucl.ac.ukbohrium.com The carbonyl (C=O) stretch of the carboxylic acid, the symmetric and asymmetric stretches of the sulfonate groups (S=O), and the various C-H and C-C vibrations of the benzene ring would all have predictable frequencies that could be used to identify the compound experimentally.

Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra. The π-π* transitions of the aromatic ring are expected to be the dominant feature in the UV-Vis spectrum. The presence of the electron-withdrawing carboxyl and sulfonate groups would likely cause a shift in the absorption maxima compared to unsubstituted benzene.

Furthermore, computational chemistry can be employed to explore potential reaction mechanisms involving this compound. For instance, the mechanism of its synthesis via sulfonation of benzoic acid could be elucidated by calculating the transition state energies for the electrophilic aromatic substitution reaction.

Predicted Vibrational Frequencies for a Similar Structure (Benzene-1,3-disulfonic acid):

Vibrational ModePredicted Frequency (cm⁻¹)
S=O Asymmetric Stretch~1250
S=O Symmetric Stretch~1050
C=C Aromatic Stretch~1600, 1480
C-S Stretch~700

This table shows representative predicted vibrational frequencies for a structurally related compound to illustrate the application of computational spectroscopy. Experimental values may vary.

Structure-Property Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a compound with its biological activity or physical properties. While no specific QSAR/QSPR studies on this compound were found, the principles can be applied based on research on other aromatic and sulfonated compounds. nih.govnih.govnih.govmdpi.comresearchgate.net

For this compound, descriptors such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and various electronic parameters derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment) would be used to build predictive models.

Given the high polarity imparted by the two sulfonate groups and the carboxyl group, the TPSA would be large, and the logP value would be low, indicating high water solubility and low lipophilicity. These properties are crucial in determining the compound's environmental fate and biological interactions. For instance, in studies of other sulfonated compounds, these descriptors have been used to predict properties like their potential as carbonic anhydrase inhibitors or their toxicity. nih.gov

Relevant Molecular Descriptors for Structure-Property Relationship Modeling:

DescriptorDefinitionPredicted Trend for Target Compound
Molecular WeightThe sum of the atomic weights of all atoms in a molecule.High
TPSA (Topological Polar Surface Area)The surface sum over all polar atoms, primarily oxygen and nitrogen, also including their attached hydrogens.High
LogPThe logarithm of the partition coefficient between n-octanol and water, a measure of lipophilicity.Low (highly negative)
Number of Hydrogen Bond AcceptorsThe number of atoms that can accept a hydrogen bond.High (oxygens in sulfonate and carboxyl groups)
Number of Hydrogen Bond DonorsThe number of atoms that can donate a hydrogen bond.Low (one in the carboxyl group, if protonated)

This table outlines key molecular descriptors and their expected trends for this compound, based on its chemical structure.

Future Directions and Interdisciplinary Research Prospects

Integration with Flow Chemistry and Automated Synthesis

The synthesis of specialty chemicals like Benzoic acid, 3,5-disulfo-, disodium (B8443419) salt is a prime candidate for modernization through flow chemistry and automated synthesis platforms. Traditional batch sulfonation processes are often energy-intensive and can be challenging to control. google.com Continuous flow processes, however, offer significant improvements in efficiency, safety, and control over reaction parameters such as temperature and residence time. researchgate.net

Research into the continuous sulfonation of aromatic compounds has demonstrated the feasibility of using microreactors to achieve high yields and purity with significantly reduced reaction times. researchgate.netgoogle.com For instance, a continuous-flow process for sulfonating 1,2-diaminobenzene has been developed using a microreactor, highlighting the potential for precise control over the synthesis of complex sulfonated aromatics. google.com Furthermore, the use of polymer-supported sulfonic acids as solid catalysts in flow reactors has proven effective for various organic transformations, offering the advantages of catalyst recyclability and simplified product purification. nih.govacs.org

Future research could focus on developing a dedicated continuous-flow system for the production of Benzoic acid, 3,5-disulfo-, disodium salt. This would involve optimizing the sulfonation of benzoic acid in a flow reactor, potentially using a solid-supported catalyst to minimize waste and facilitate an automated, multi-step synthesis. thieme-connect.de The integration of real-time monitoring, such as inline mass spectrometry, could enable rapid optimization and control, paving the way for on-demand, high-purity production. researchgate.net

ParameterBatch Processing ChallengesFlow Chemistry AdvantagesRelevance to Target Compound
Heat Management Difficult to control exothermic sulfonation, risk of side reactions.Superior heat transfer due to high surface-area-to-volume ratio. researchgate.netImproved selectivity and safety in disulfonation.
Reaction Time Often requires long reaction and aging times.Drastically reduced residence times (seconds to minutes). researchgate.netgoogle.comIncreased production efficiency.
Process Control Limited control over mixing and temperature gradients.Precise, automated control over stoichiometry, temperature, and pressure. acs.orgHigher product purity and reproducibility.
Safety Handling large volumes of corrosive reagents (e.g., sulfuric acid). google.comSmall reactor volumes minimize hazards. thieme-connect.deSafer handling of potent sulfonating agents.

Advanced Functional Materials Engineering

The dual functionality of this compound makes it an exceptional linker molecule for the engineering of advanced materials, particularly metal-organic frameworks (MOFs) and functional polymers. rsc.org The geometry and connectivity of organic linkers are critical factors that dictate the final structure and properties of a MOF. rsc.org This compound offers multiple coordination sites through its carboxylate and sulfonate groups, enabling the construction of novel, highly-ordered porous structures.

Coordination polymers and MOFs built from aromatic multicarboxylic acids have been extensively studied for applications in catalysis, gas storage, and environmental remediation. mdpi.combohrium.com The incorporation of sulfonate groups into the MOF structure can impart unique properties, such as high proton conductivity, ion-exchange capabilities, and specific affinity for polar molecules. Sulfonated aromatic polymers are already recognized for their potential in creating proton-exchange membranes for fuel cells. frontiersin.orggoogle.com

Future work could explore the synthesis of new MOFs using this compound as the primary or secondary building block. These materials could be designed to have tunable pore sizes and surface properties for applications like selective gas separation or as catalysts. rsc.org Similarly, incorporating this monomer into polymer chains could lead to the development of new ion-exchange resins or membranes for water treatment, leveraging the strong affinity of sulfonate groups for metal ions. researchgate.netnih.gov

Development of Novel Analytical Platforms

In the field of analytical chemistry, this compound and its derivatives hold promise for the creation of new analytical platforms. The presence of strong acid (sulfonic) and weak acid (carboxylic) groups, along with the aromatic ring, provides multiple modes of interaction that can be exploited for separation and detection.

Aromatic sulfonic acids are already utilized in ion exclusion chromatography, but challenges such as peak tailing for hydrophobic solutes persist. oup.com The specific structure of this disulfo-substituted compound could be leveraged to design new stationary phases for high-performance liquid chromatography (HPLC) with unique selectivity for aromatic or ionic compounds. oup.comacs.org For example, it could be immobilized on a solid support to create a mixed-mode chromatography column capable of both ion-exchange and reversed-phase interactions.

Furthermore, the compound's functional groups are capable of chelating metal ions, suggesting its potential use in developing chemical sensors or new colorimetric reagents. researchgate.net Analogs like 4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt are known colorimetric reagents for metals such as iron and titanium. thieme-connect.de Future research could investigate the specific binding properties of this compound with various analytes, leading to the development of selective sensors or new methods for sample preparation and analysis.

Computational Design and Discovery of New Applications

Computational chemistry offers a powerful toolset for accelerating the discovery of new applications for molecules like this compound. High-throughput computational screening and density functional theory (DFT) studies can predict the properties and behavior of materials before they are synthesized in the lab, saving significant time and resources. rsc.orgajgreenchem.com

For example, large-scale computational screening of MOF databases is now a common practice to identify the best candidates for specific applications like gas capture. nih.govmdpi.com By adding this compound to virtual libraries of organic linkers, researchers can computationally generate and evaluate thousands of hypothetical MOF structures. mdpi.comchemrxiv.org These simulations can predict key performance indicators such as pore size, surface area, and adsorption selectivity for various gases, guiding experimental efforts toward the most promising materials. nih.gov

DFT studies can provide deeper, molecular-level insights into the electronic structure and reactivity of the compound itself. ajgreenchem.comresearchgate.net Such studies could be used to model its interaction with metal centers in catalysts, its binding affinity in sensors, or its role in the mechanisms of self-assembly. This computational-first approach allows for the rational design of new materials and systems, moving beyond trial-and-error experimentation to a more targeted discovery process.

Computational MethodObjectivePotential Application for Target CompoundReference Insight
High-Throughput Screening (HTS) Rapidly evaluate large virtual libraries of materials.Identify optimal MOF structures using the compound as a linker for gas separation.Screening thousands of MOFs to find top performers for a target application. rsc.orgmdpi.com
Density Functional Theory (DFT) Calculate electronic structure and predict reactivity.Understand catalytic activity, binding energies in sensors, and reaction mechanisms.Investigating reaction mechanisms and activation energies for benzoic acid derivatives. ajgreenchem.comresearchgate.net
Molecular Dynamics (MD) Simulate the physical movements of atoms and molecules.Model the self-assembly of bio-inspired structures or ion transport through a polymer membrane.Confirming the stability and dynamics of MOF/cross-linker pairings. mdpi.com

Cross-Disciplinary Research with Bio-inspired Materials Science

The field of bio-inspired materials science seeks to create novel materials by mimicking the designs and principles found in nature. acs.org The molecular structure of this compound, with its combination of charged hydrophilic groups (sulfonates) and a hydrophobic aromatic core, makes it an intriguing building block for creating such materials. Sulfonate groups are found in important biological molecules like heparin and are known to play a role in mediating interactions with proteins and other biological entities.

Future research could explore the use of this compound to construct materials that mimic biological functions. For instance, sulfonated polymers can be used to create biomimetic membranes for selective ion transport, a fundamental process in living cells. researchgate.net The ability of molecules with both hydrophilic and hydrophobic domains to self-assemble into ordered structures is a cornerstone of biological systems. Investigating the self-assembly behavior of this disulfonated benzoic acid, alone or in combination with other molecules, could lead to new hydrogels, vesicles, or other nanostructured materials.

This cross-disciplinary approach could yield materials with applications in regenerative medicine, such as scaffolds that promote tissue growth, or in advanced separation technologies that replicate the high efficiency of biological channels. google.comoup.com The development of synthetic sponges and other porous materials through bio-inspired approaches is an active area of research where novel building blocks are of high interest. frontiersin.org

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Aromatic proton signals (δ 7.5–8.5 ppm) confirm substitution patterns. Absence of peaks near δ 10–12 ppm rules out free sulfonic acid groups.
    • ¹³C NMR : Signals near δ 125–135 ppm indicate sulfonate-substituted carbons.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Strong S=O stretches (~1040 cm⁻¹ and ~1170 cm⁻¹) confirm sulfonate groups.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<0.5% by area). Mobile phase: 20 mM phosphate buffer (pH 6.8) and acetonitrile (95:5) .

How do dual sulfonate groups influence solubility, stability, and reactivity in aqueous systems?

Advanced Research Question

  • Solubility : The disodium salt exhibits high water solubility (>500 g/L at 25°C) due to ionic hydration. Compare with monosulfonated analogs (e.g., sodium benzoate, solubility ~62 g/L) to highlight the role of charge density .
  • pH Stability : Stable in neutral to alkaline conditions (pH 7–12). Acidic conditions (pH < 3) protonate sulfonate groups, reducing solubility and increasing aggregation.
  • Reactivity : Sulfonate groups act as electron-withdrawing moieties, directing electrophilic substitution to the para position. In radical reactions, they enhance solubility for homogeneous phase studies .

What experimental challenges arise when using this compound as a radical scavenger in biological systems, and how can they be mitigated?

Advanced Research Question

  • Challenge 1 : Competitive binding with biomacromolecules (e.g., serum albumin) reduces radical-trapping efficiency.
    • Mitigation : Use excess scavenger (≥10 mM) or employ encapsulation (e.g., liposomes) to limit nonspecific interactions.
  • Challenge 2 : Auto-oxidation under aerobic conditions generates false signals in electron paramagnetic resonance (EPR).
    • Mitigation : Conduct experiments under inert atmosphere (N₂/Ar) and include reducing agents (e.g., ascorbate).
  • Validation : Compare with established spin traps (e.g., DMPO) in controlled systems to confirm specificity .

What are the common synthetic impurities, and how can they be quantified?

Basic Research Question

  • Major Impurities :
    • Monosulfonated Byproduct : Forms if sulfonation is incomplete (retention time ~5.2 min in HPLC vs. 6.8 min for target).
    • Sodium Sulfate : Residual from neutralization; quantify via ion chromatography (detection limit: 0.1% w/w).
  • Analytical Workflow :
    • Titrimetry : Total sulfonate content via acid-base titration.
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies trace organic impurities (e.g., over-sulfonated derivatives) .

How can computational modeling predict interactions between this compound and enzymes like cyclooxygenase (COX)?

Advanced Research Question

  • Docking Studies : Use software (e.g., AutoDock Vina) to model binding to COX-2’s active site. Sulfonate groups form hydrogen bonds with Arg120 and Tyr355, mimicking salicylate interactions.
  • MD Simulations : Assess stability of the ligand-enzyme complex over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable binding.
  • Validation : Compare inhibition constants (Kᵢ) from in vitro assays (e.g., fluorescence polarization) with computational predictions .

How do contradictory data on the compound’s radical scavenging efficiency in different pH conditions arise, and how can they be resolved?

Advanced Research Question

  • Contradiction : Higher scavenging efficiency reported at pH 7 vs. pH 5, despite protonation of sulfonates at lower pH.
  • Resolution :
    • Mechanistic Insight : At pH 5, protonated sulfonates reduce electrostatic repulsion with negatively charged radicals (e.g., superoxide), increasing local concentration.
    • Experimental Design : Use stopped-flow spectrophotometry to measure second-order rate constants (k₂) under varying pH.
    • Control : Include ionic strength buffers (e.g., KCl) to decouple pH and ionic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.